molecular formula C24H23N5OS B12011826 N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 499124-79-7

N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12011826
CAS No.: 499124-79-7
M. Wt: 429.5 g/mol
InChI Key: ZXUXIMQWAADESJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes an ethylphenyl group, a methylphenyl group, a pyridinyl group, and a triazolyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound, often in the presence of a base such as sodium hydroxide.

    Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen with a catalyst

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds

Scientific Research Applications

N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse functional groups that can interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their function. The aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-4-methoxybenzenesulfonamide
  • N-(4-(4-aminophenoxy)phenyl)acetamide
  • N-(4-((pyridin-4-ylmethyl)-sulfamoyl)-phenyl)-acetamide

Uniqueness

N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, sulfanyl group, and multiple aromatic rings allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

CAS No.

499124-79-7

Molecular Formula

C24H23N5OS

Molecular Weight

429.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H23N5OS/c1-3-18-6-8-20(9-7-18)26-22(30)16-31-24-28-27-23(19-12-14-25-15-13-19)29(24)21-10-4-17(2)5-11-21/h4-15H,3,16H2,1-2H3,(H,26,30)

InChI Key

ZXUXIMQWAADESJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4

Origin of Product

United States

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